molecular formula C15H19N3O B7548265 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole

2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole

カタログ番号 B7548265
分子量: 257.33 g/mol
InChIキー: HAPDWJKRGQLFTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, commonly known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating various inflammatory diseases. EBI-005 has been shown to have a high affinity for the protein phosphatase 2A (PP2A), which is involved in regulating the immune response.

作用機序

EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, a serine/threonine phosphatase that plays a critical role in regulating the immune response. 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole is involved in the dephosphorylation of various signaling molecules, including NF-κB and MAPKs, which are key regulators of the inflammatory response. By inhibiting 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, EBI-005 prevents the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a potent anti-inflammatory effect in both in vitro and in vivo models of inflammation. In preclinical studies, EBI-005 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reduce the infiltration of immune cells into affected tissues. EBI-005 has also been shown to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to inflamed tissues.

実験室実験の利点と制限

One advantage of using EBI-005 in lab experiments is its high potency and specificity for 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole. This allows for precise modulation of the immune response without affecting other signaling pathways. However, one limitation of using EBI-005 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

将来の方向性

There are several potential future directions for the study of EBI-005. One area of interest is its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of more potent and selective 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole inhibitors based on the structure of EBI-005. Finally, the use of EBI-005 in combination with other anti-inflammatory agents may also be explored as a potential treatment strategy.

合成法

The synthesis of EBI-005 involves the reaction of 2-(1-acetylpyrrolidin-2-yl)-1H-benzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of EBI-005 with a yield of approximately 60%. The purity of the final product can be improved through recrystallization.

科学的研究の応用

EBI-005 has been studied for its potential use in treating various inflammatory diseases, including psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, EBI-005 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into affected tissues.

特性

IUPAC Name

1-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-17-13-8-5-4-7-12(13)16-15(17)14-9-6-10-18(14)11(2)19/h4-5,7-8,14H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPDWJKRGQLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。